N,3-dimethyl-1H-indene-2-carboxamide
Description
N,3-Dimethyl-1H-indene-2-carboxamide is a synthetic indene derivative characterized by a bicyclic indene core substituted with a carboxamide group at position 2 and methyl groups at the nitrogen (N-methyl) and position 3.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N,3-dimethyl-1H-indene-2-carboxamide |
InChI |
InChI=1S/C12H13NO/c1-8-10-6-4-3-5-9(10)7-11(8)12(14)13-2/h3-6H,7H2,1-2H3,(H,13,14) |
InChI Key |
QNOQBGXPARANEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2=CC=CC=C12)C(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,3-dimethyl-1H-indene-2-carboxamide with analogous indene derivatives reported in the literature, focusing on structural variations, synthetic accessibility, and biological relevance.
Substituent Position and Functional Group Variations
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity: The N,3-dimethyl groups in the target compound may increase logP compared to polar derivatives like 7f (C5-carboxamide with amino group) .
- Hydrogen-Bonding Capacity: Carboxamide at C2 provides a hydrogen-bond donor/acceptor, critical for target binding, whereas urea-linked analogs () exhibit altered solubility and permeability .
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